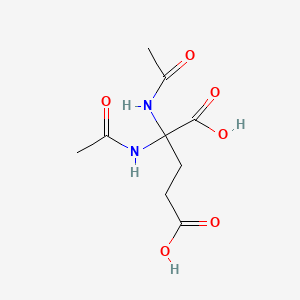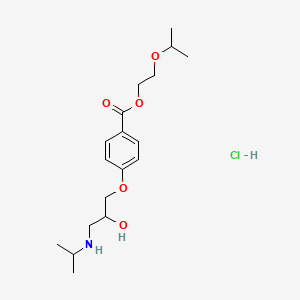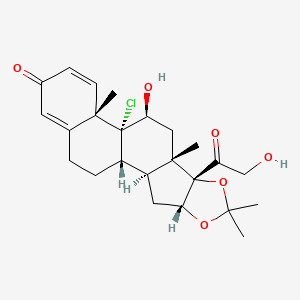
3-Hydroxy Medetomidine-15N2,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Medetomidine-15N2,d2 is a biochemical compound used primarily in proteomics research. It has a molecular formula of C13H14D215N2O and a molecular weight of 220.28 . This compound is a stable isotope-labeled version of medetomidine, which is known for its sedative and analgesic properties.
Preparation Methods
The synthesis of 3-Hydroxy Medetomidine-15N2,d2 involves several steps, including the incorporation of stable isotopes. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for such compounds often include the use of specialized equipment and conditions to ensure the incorporation of isotopes at specific positions within the molecule .
Chemical Reactions Analysis
3-Hydroxy Medetomidine-15N2,d2 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Hydroxy Medetomidine-15N2,d2 is used extensively in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of medetomidine and its derivatives.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacological studies to understand the effects of medetomidine and its analogs.
Industry: It is used in the development of new anesthetic and sedative drugs
Mechanism of Action
The mechanism of action of 3-Hydroxy Medetomidine-15N2,d2 is similar to that of medetomidine. It acts as an agonist at alpha-2 adrenergic receptors, inhibiting the release of norepinephrine and thereby reducing the propagation of pain signals. This results in sedative and analgesic effects .
Comparison with Similar Compounds
3-Hydroxy Medetomidine-15N2,d2 is unique due to its stable isotope labeling, which allows for more precise analytical studies. Similar compounds include:
Medetomidine: The parent compound, used as a sedative and analgesic.
Dexmedetomidine: A more selective alpha-2 adrenergic receptor agonist with similar sedative and analgesic properties.
Detomidine: Another alpha-2 adrenergic receptor agonist used in veterinary medicine.
These compounds share similar mechanisms of action but differ in their selectivity and potency.
Properties
CAS No. |
1346599-94-7 |
|---|---|
Molecular Formula |
C₁₃H₁₄D₂¹⁵N₂O |
Molecular Weight |
220.28 |
Synonyms |
3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol-15N2,d2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)

![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5](/img/structure/B1146458.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)


![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)

